1-Benzofuran-5-carbaldehyde
Overview
Description
1-Benzofuran-5-carbaldehyde is a chemical compound that is part of the benzofuran family, which is characterized by a fused benzene and furan ring structure. The compound is of interest due to its potential applications in various fields, including polymer science and coordination chemistry.
Synthesis Analysis
The synthesis of compounds related to 1-Benzofuran-5-carbaldehyde has been explored in several studies. For instance, a two-step reaction involving p-cresol and glyoxal was used to prepare a dihydrobenzofurobenzofuran dicarbaldehyde, which is structurally related to 1-Benzofuran-5-carbaldehyde . Another study reported the synthesis of highly functionalized benzofurans through a base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene, followed by a rearrangement into benzofuran carbaldehydes under mild acidic conditions . Additionally, (E)-3-(1-Benzofuran-2-yl)propenoic acid, a compound derived from 1-benzofuran-2-carbaldehyde, was prepared under Doebner's conditions, showcasing the versatility of benzofuran carbaldehydes in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. In the case of 1-Benzofuran-5-carbaldehyde, the aldehyde group at the fifth position introduces reactivity that can be exploited in various chemical reactions. The structure of these compounds has been elucidated using conventional spectroscopic methods, confirming the presence of donor and acceptor groups within the molecular framework .
Chemical Reactions Analysis
Benzofuran derivatives participate in a variety of chemical reactions. For example, the Knoevenagel polycondensation reaction was used to synthesize donor-acceptor polymers containing benzodihydrofuran as a donor group . The Schiff bases derived from benzofuran carbaldehydes exhibit tautomerism between benzoid and quinoid forms, which can be influenced by solvent polarity, substituents, and metal cation complexation . This tautomerism is significant as it can affect the physical properties and reactivity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The polymers synthesized from dihydrobenzofurobenzofuran dicarbaldehyde and bis(cyanoacetate) monomers displayed good glass transition temperatures and solubility in most organic solvents . The Schiff bases derived from benzofuran carbaldehydes showed a dependency of their tautomeric equilibrium on the environment, which could be exploited in the development of chemosensors for metal cations . The thermal properties of coordination compounds derived from benzofuro[3,2-c]pyridine, a related structure, indicated high thermal stability, which is an important consideration for material applications .
Scientific Research Applications
Synthesis and Biological Activity
1-Benzofuran-5-carbaldehyde has been utilized in the synthesis of various organic compounds with potential biological activities. For instance, it has been used as a precursor in the synthesis of benzofuran pyrazole heterocycles. Some of these compounds demonstrated significant analgesic and anti-inflammatory activities in preliminary tests (Kenchappa & Bodke, 2020). Similarly, novel heterocycles have been synthesized using 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the versatility of 1-Benzofuran-5-carbaldehyde in medicinal chemistry (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Chemical Synthesis and Methodology
In terms of chemical synthesis, 1-Benzofuran-5-carbaldehyde has been used in the preparation of highly functionalized benzofurans. A notable example is the base-catalyzed condensation with o-hydroxyphenones leading to chloromethylene furans, which are key intermediates in creating various benzofuran derivatives (Schevenels & Markó, 2012). This method demonstrates the application of 1-Benzofuran-5-carbaldehyde in innovative synthetic routes.
Antimicrobial and Antitumor Applications
The compound has also been explored for antimicrobial and antitumor applications. For instance, benzofuran derivatives synthesized using 1-Benzofuran-5-carbaldehyde have been tested for their antimicrobial properties (Ashok, Sidda, Vijaya Lakshmi, & Ganesh, 2014). Additionally, benzofuran-2-yl pyrazole pyrimidine derivatives, synthesized from this compound, were studied for their potential antitumor activities, demonstrating its potential in cancer research (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).
Safety And Hazards
Future Directions
Benzofuran compounds, including 1-Benzofuran-5-carbaldehyde, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on exploring these biological activities further and developing new synthesis methods .
properties
IUPAC Name |
1-benzofuran-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLBDLDNTMMZHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378761 | |
Record name | 1-Benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzofuran-5-carbaldehyde | |
CAS RN |
10035-16-2 | |
Record name | 1-Benzofuran-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50378761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzofuran-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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